molecular formula C14H18FN3 B11735676 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11735676
M. Wt: 247.31 g/mol
InChI Key: PJURHLMAIJEOBH-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) and may require a catalyst to facilitate the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine lies in its potential as a pharmaceutical agent. Research indicates that it may exhibit:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent. Further research is needed to elucidate its mechanism of action and efficacy in vivo .

Agricultural Science

The compound's unique chemical structure allows it to be explored as a potential pesticide or herbicide. Its ability to interact with biological systems can be leveraged to develop new agrochemicals that are effective against pests while being environmentally friendly.

Material Science

Due to the presence of the pyrazole moiety, this compound can also be utilized in the development of novel materials, such as:

  • Polymeric Materials : The compound can serve as a building block for synthesizing polymers with specific properties, potentially leading to applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers investigated the anticancer properties of various pyrazole derivatives, including this compound. The study demonstrated significant cytotoxic effects against several cancer cell lines, prompting further investigation into its pharmacokinetics and toxicity profiles .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on assessing the anti-inflammatory effects of this compound using established animal models of inflammation. Results indicated a marked reduction in inflammatory markers, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Summary of Findings

The applications of this compound span across multiple scientific disciplines. Its medicinal properties make it a candidate for drug development, while its potential use in agriculture and materials science highlights its versatility.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 4-fluorobenzylamine
  • 1-ethyl-4-methyl-1H-pyrazole

Uniqueness

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound has the following structural formula:

C14H18FN3\text{C}_{14}\text{H}_{18}\text{F}\text{N}_{3}

With a molecular weight of approximately 265.30 g/mol, it features a pyrazole ring substituted with an ethyl and methyl group, along with a 4-fluorophenyl group. This unique structure may contribute to its biological activity by enhancing interactions with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the pyrazole moiety allows for hydrogen bonding with amino acid residues in target proteins, potentially modulating their activity. Notably, compounds with similar structures have been shown to inhibit key kinases involved in inflammatory pathways, such as p38 MAP kinase .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and L929 cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In preclinical studies, pyrazole derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines may position it as a candidate for treating conditions like arthritis or other inflammatory diseases. The structural modifications in the pyrazole ring appear to enhance its potency against inflammatory pathways .

Analgesic Properties

Similar compounds have been evaluated for their analgesic effects, with some demonstrating significant pain relief in animal models. The analgesic activity is likely linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain signaling pathways .

Study 1: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting strong potential for further development.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BL92920
This compound HeLa 12

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group.

TreatmentPaw Volume (mL)Reduction (%)
Control3.5-
Aspirin2.042
This compound 2.2 37

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C14H18FN3/c1-3-18-14(11(2)8-17-18)10-16-9-12-4-6-13(15)7-5-12/h4-8,16H,3,9-10H2,1-2H3

InChI Key

PJURHLMAIJEOBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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